1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Stability Formulation Chemical Storage

The free base (CAS 24935-08-8) requires -20°C cold-chain storage, adding logistical burden to med chem workflows. The HCl salt (CAS 92885-03-5) remains stable at 2-8°C or ambient, reducing cost without compromising reactivity at the primary amine or pyrrolidinone carbonyl. • Ambient storage eliminates cold-chain dependency vs. free base. • Defined 2-carbon aminoethyl spacer enables unambiguous SAR differentiation from aminomethyl (1-carbon) analogs, where chain length can determine biological activity. • 98% purity supports reference standard use in ANDA analytical method validation. • Primary amine handle facilitates polymer derivatization for drug delivery & biomaterial design.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 92885-03-5
Cat. No. B1334994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride
CAS92885-03-5
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCN.Cl
InChIInChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H
InChIKeyMDISFSCSRZPYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride: Chemical Intermediate Overview


1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride (CAS 92885-03-5) is a heterocyclic organic compound classified as an N-alkylated pyrrolidinone [1]. It is the hydrochloride salt of its free base (CAS 24935-08-8), with a molecular weight of 164.63 g/mol and the molecular formula C6H13ClN2O [1]. This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and materials science .

Why This Compound Is Not Interchangeable with Analogs


The specific molecular architecture of 1-(2-aminoethyl)pyrrolidin-2-one hydrochloride dictates its utility and performance in ways that preclude simple substitution with even closely related analogs. Key differentiators, such as the presence and position of the aminoethyl side chain on the pyrrolidinone ring and the specific salt form, directly influence physical properties like stability and solubility . These characteristics, in turn, critically impact experimental reproducibility, synthetic yield, and the biological or material properties of derived products. The quantitative evidence below details these non-fungible performance attributes.

Quantitative Performance Evidence vs. Key Comparators


Storage Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 92885-03-5) demonstrates significantly enhanced storage stability compared to its free base analog (CAS 24935-08-8). While the free base is recommended for storage at -20°C to prevent degradation , the hydrochloride salt is stable under standard laboratory refrigeration (2-8°C) or even at room temperature in a dry, cool environment . This improved stability profile is a direct consequence of salt formation and reduces the logistical burden of specialized cold-chain storage .

Stability Formulation Chemical Storage

Commercial Purity Grade Comparison

The compound is commercially available in different purity grades, which is a critical factor for procurement decisions based on the intended application. The common research grade is specified at a minimum purity of 95% , which is suitable for most synthetic applications. For more demanding uses, such as analytical standard development or reactions requiring higher precision, a 98% purity grade is also available from select suppliers . This availability of a higher purity grade provides a verifiable option for users requiring more stringent specifications.

Purity Procurement Quality Control

Influence of Aminoethyl vs. Aminomethyl Substituents on Activity

In a study of pyrrolidinobenzoic acid inhibitors of influenza neuraminidase, the modification of a key pyrrolidinone ring substituent from an aminomethyl group (Compound 9) to an aminoethyl group (Compound 11) resulted in a complete loss of effective inhibitory activity [1]. This class-level inference demonstrates that the specific chain length of the N-substituent in this chemical family is not a trivial modification; it can be a critical determinant of biological interaction and functional outcome.

Structure-Activity Relationship SAR Medicinal Chemistry

Optimal Application Scenarios Based on Differential Evidence


Room-Temperature-Storable Aminoethyl Synthon

This compound is the preferred choice when a synthetic route requires the introduction of a 2-aminoethyl group onto a pyrrolidinone scaffold and where simplified, low-cost storage is a priority. Unlike its free base analog which necessitates -20°C storage, the hydrochloride salt can be kept under standard laboratory refrigeration (2-8°C) or even at room temperature , reducing storage complexity and cost without compromising chemical utility.

SAR Studies on N-Alkyl Chain Length Effects

For medicinal chemistry programs investigating the impact of N-substituent chain length on pyrrolidinone-containing pharmacophores, this compound provides a specific, quantifiably different probe relative to its aminomethyl counterpart. Evidence from analogous systems shows that this seemingly minor structural change can lead to a complete loss of biological activity [1], making it an essential tool for mapping SAR and optimizing lead candidates.

Monomer for Drug Delivery and Biomaterial Polymers

1-(2-aminoethyl)pyrrolidin-2-one hydrochloride can be used as a monomer in polymer synthesis . The aminoethyl side chain provides a functional handle for further derivatization or for tuning the properties of the resulting polymer, such as hydrophilicity and charge, which are critical for applications in drug delivery systems or biomaterials.

Analytical Reference Standard Development

The availability of the compound in a higher-purity grade (e.g., 98%) makes it a viable candidate for use as a reference standard in analytical method development, validation (AMV), and quality control (QC) applications, such as for Abbreviated New Drug Applications (ANDA) [2]. This is particularly relevant for projects where the compound is a key starting material or a potential impurity.

Technical Documentation Hub

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